molecular formula C20H21N3O4 B2580688 3-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide CAS No. 941872-59-9

3-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide

Cat. No.: B2580688
CAS No.: 941872-59-9
M. Wt: 367.405
InChI Key: DYYNPDYPONFVGI-UHFFFAOYSA-N
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Description

3-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrobenzamide core and a piperidinyl phenyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide typically involves multiple steps, including the formation of the piperidinyl phenyl group and the subsequent attachment to the nitrobenzamide core. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, reducing agents like NaBH4 and LiAlH4, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 3-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide apart is its specific structural features, such as the combination of a nitrobenzamide core with a piperidinyl phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-13-11-15(6-8-18(13)23(26)27)20(25)21-16-7-9-17(14(2)12-16)22-10-4-3-5-19(22)24/h6-9,11-12H,3-5,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYNPDYPONFVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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